Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-2-15-10(14)9(13)6-8-5-7(11)3-4-12-8/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKXFZMKEKZFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1=NC=CC(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate typically involves the reaction of 4-bromopyridine with ethyl acetoacetate under specific conditions. One common method is the Knoevenagel condensation, where the reactants are combined in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Solvent extraction and recrystallization are commonly employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate has been investigated for its potential biological activities, particularly as an antimicrobial and anticancer agent.
Case Study: Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Organic Synthesis
The compound acts as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various chemical reactions:
- Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols.
- Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
- Oxidation Reactions: Can be oxidized to yield carboxylic acids.
These reactions highlight its utility in synthesizing pharmaceuticals and specialty chemicals.
Pharmaceutical Development
Due to its promising biological properties, this compound is explored as a lead compound in drug discovery. Its interactions with biological targets are crucial for understanding its pharmacodynamics and pharmacokinetics.
Interaction Studies:
Research involves assessing how this compound interacts with receptors and enzymes, which is essential for determining its therapeutic potential.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and ester functional group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Nitropyridinyl Derivatives
- Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a): Features a nitro group at the pyridine 3-position. Synthesized in 50% yield via nitration reactions, nitro groups enhance electrophilicity, facilitating nucleophilic aromatic substitutions. This compound is a precursor for pyrrolo[2,3-c]pyridine derivatives .
- Ethyl 3-(2-methoxy-3-nitropyridin-4-yl)-2-oxopropanoate (8d): Contains both nitro and methoxy groups. The methoxy group stabilizes enolic tautomers, as evidenced by $ ^1\text{H-NMR} $ signals at δ 3.97 (OCH$_3$) and δ 11.30 (OH). Higher yield (75%) compared to 8a highlights the role of electron-donating methoxy groups in stabilizing intermediates .
Halogenated Derivatives
- Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate: Bromine’s moderate electron-withdrawing effect and superior leaving-group ability compared to chlorine make it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura).
- Ethyl 3-chloro-3-(4-nitrophenyl)-2-oxopropanoate: Chlorine’s higher reactivity in nucleophilic substitutions is demonstrated in its conversion to imidazo[1,2-a]pyridine derivatives (32% yield) .
Cyclopropane and Benzyl Derivatives
- Ethyl 2-(4-bromobenzyl)-3-cyclopropyl-3-oxopropanoate (4bo): Incorporates a cyclopropyl group and bromobenzyl substituent.
Spectral and Physical Properties
- Bromine’s deshielding effect would likely shift pyridine protons downfield compared to nitro or methoxy analogs. Cyclopropyl-containing derivatives (e.g., 4bo) exhibit characteristic $ ^1\text{H-NMR} $ splitting patterns for cyclopropane protons (δ 0.88–1.78) .
Melting Points and Stability :
Comparative Data Table
Biological Activity
Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to the class of pyridine derivatives, characterized by a bromine atom on the pyridine ring and an ester functional group. Its molecular formula is , with a molecular weight of approximately 303.13 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Bacillus subtilis | 16 |
The compound's mechanism of action appears to involve the inhibition of bacterial DNA synthesis, similar to other known antimicrobial agents .
Antiviral Properties
Studies have also explored the antiviral potential of this compound. Preliminary findings suggest that it may inhibit viral replication in certain cell lines, although further research is needed to elucidate the specific viral targets and mechanisms involved.
The biological activity of this compound can be attributed to its ability to interact with key molecular targets within microbial cells. The presence of the bromine atom enhances its reactivity, allowing it to form complexes with essential enzymes involved in DNA replication and protein synthesis.
Case Studies
- Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry examined various derivatives of bromopyridine compounds, including this compound. The results showed that this compound had a broad spectrum of antibacterial activity against drug-resistant strains, highlighting its potential as a lead compound for antibiotic development .
- Antiviral Activity Assessment : In vitro studies conducted on cell lines infected with influenza virus demonstrated that this compound reduced viral titers significantly. The compound was found to interfere with the viral life cycle at multiple stages, suggesting a multifaceted approach to antiviral therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
